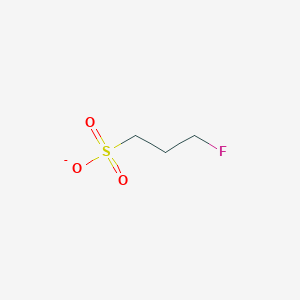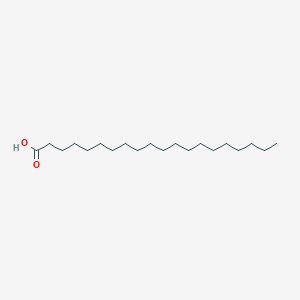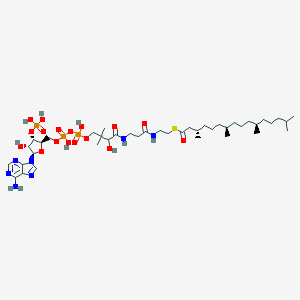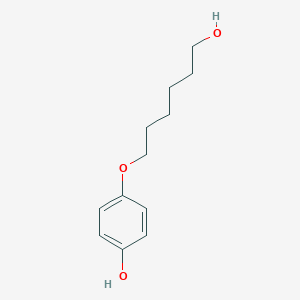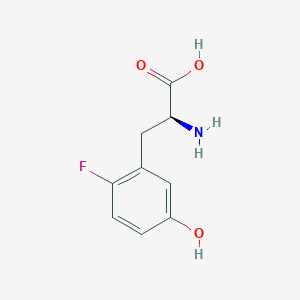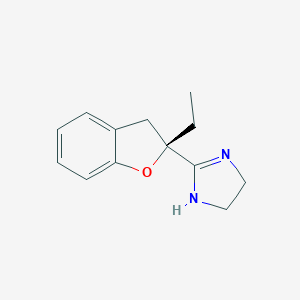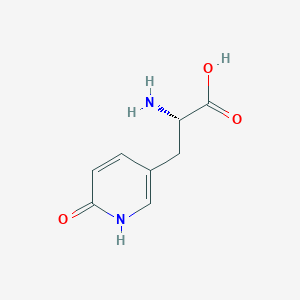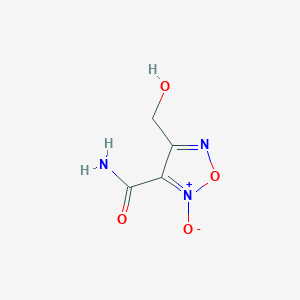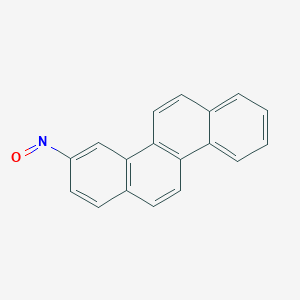
3-Nitrosochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrosochrysene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer.
Mécanisme D'action
The mechanism of action of 3-Nitrosochrysene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer development.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Nitrosochrysene include DNA damage, oxidative stress, inflammation, and cell death. These effects can lead to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Nitrosochrysene in lab experiments is its ability to induce DNA damage and cancer development, which can be useful for studying the mechanism of action of other 3-Nitrosochrysene and developing new cancer treatments. However, one limitation of using 3-Nitrosochrysene is its toxicity, which can make it difficult to work with in the lab.
Orientations Futures
There are several future directions for research on 3-Nitrosochrysene. One direction is to investigate its role in specific types of cancer, such as lung cancer and breast cancer. Another direction is to develop new treatments that target the DNA adducts formed by 3-Nitrosochrysene. Additionally, future research could focus on the development of safer and more effective methods for synthesizing and working with 3-Nitrosochrysene in the lab.
Conclusion:
In conclusion, 3-Nitrosochrysene is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-Nitrosochrysene could lead to a better understanding of its role in cancer development and the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of 3-Nitrosochrysene involves the reaction of chrysene with nitrous acid. This reaction results in the formation of 3-Nitrosochrysene, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Nitrosochrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been used in various scientific research studies to investigate its role in DNA damage and cancer development. Additionally, 3-Nitrosochrysene has been used as a model compound to study the mechanism of action of other 3-Nitrosochrysene.
Propriétés
Numéro CAS |
150473-03-3 |
|---|---|
Nom du produit |
3-Nitrosochrysene |
Formule moléculaire |
C18H11NO |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
3-nitrosochrysene |
InChI |
InChI=1S/C18H11NO/c20-19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H |
Clé InChI |
CQZZESXMYMNTMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Autres numéros CAS |
150473-03-3 |
Synonymes |
3-nitrosochrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



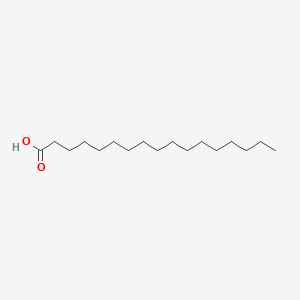
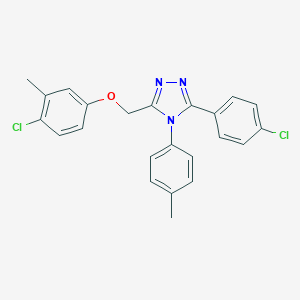
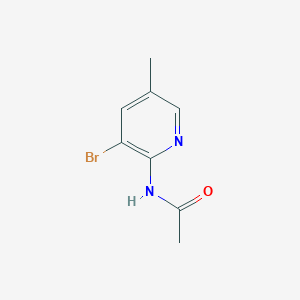
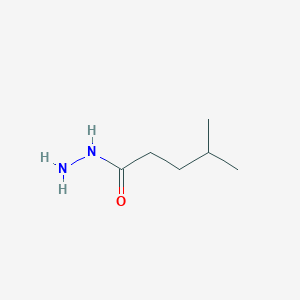
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
